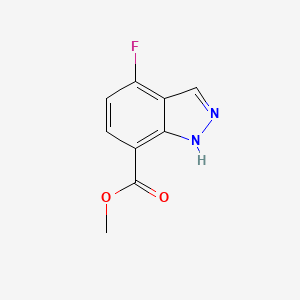
Methyl 4-fluoro-1H-indazole-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-fluoro-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been widely studied for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-fluorobenzaldehyde with hydrazine to form the indazole ring, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of Methyl 4-fluoro-1H-indazole-7-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Methyl 4-fluoro-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Methyl 4-fluoro-1H-indazole-7-carboxylate has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 4-fluoro-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate: Similar structure but with a benzyl group instead of a fluorine atom.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indazole derivative with different substituents.
Uniqueness
Methyl 4-fluoro-1H-indazole-7-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom and ester group can enhance its stability and bioavailability compared to other indazole derivatives .
生物活性
Methyl 4-fluoro-1H-indazole-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic implications, supported by data tables and relevant case studies.
This compound features a fluorine atom and a methyl ester group, contributing to its stability and biological activity. The molecular formula is C9H8FN2O2, with a molecular weight of approximately 194.16 g/mol.
The biological activity of this compound primarily involves its interaction with specific kinases:
- Kinase Inhibition : It has been shown to inhibit checkpoint kinases (CHK1 and CHK2) and serum/glucocorticoid-regulated kinase (SGK), which are crucial for cell cycle regulation and apoptosis. This inhibition can lead to cell cycle arrest and programmed cell death in cancer cells.
Biochemical Pathways
This compound influences several biochemical pathways:
- Cell Cycle Regulation : By inhibiting key kinases, it disrupts normal cell cycle progression, particularly in malignant cells.
- Apoptosis Induction : Studies indicate that this compound can promote apoptosis through modulation of apoptotic proteins like Bcl-2 and Bax, enhancing the expression of pro-apoptotic factors while reducing anti-apoptotic signals .
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep-G2 | 12 | Induces apoptosis through Bcl-2/Bax modulation |
| K562 | 14 | Promotes apoptosis in a dose-dependent manner |
These findings suggest that this compound exhibits promising anti-cancer properties by inducing cell death in a concentration-dependent manner .
In Vivo Studies
Animal model studies have shown varying effects based on dosage:
- Low Doses : Exhibited anti-inflammatory properties.
- High Doses : Led to significant tumor regression in xenograft models, indicating potential as an anticancer agent.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study A : In a study involving xenograft models of human cancer, administration of the compound led to a significant reduction in tumor size compared to controls.
- Case Study B : A clinical trial assessing its efficacy in combination with other chemotherapeutics showed enhanced overall survival rates in patients with resistant tumors.
属性
分子式 |
C9H7FN2O2 |
|---|---|
分子量 |
194.16 g/mol |
IUPAC 名称 |
methyl 4-fluoro-1H-indazole-7-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7(10)6-4-11-12-8(5)6/h2-4H,1H3,(H,11,12) |
InChI 键 |
FUBUNPZVKRUCFG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C(=C(C=C1)F)C=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















